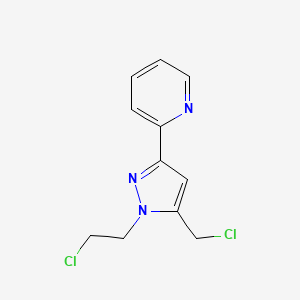
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H11Cl2N3 and its molecular weight is 256.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a complex organic molecule notable for its potential biological activities. This compound features a pyridine ring and a pyrazole moiety, with two chlorine substituents contributing to its reactivity. The compound's molecular formula indicates a structure that is of significant interest in medicinal chemistry, particularly for drug development.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃Cl₂N₃
- Molecular Weight : 256.13 g/mol
This compound's unique arrangement of chlorinated groups enhances its chemical versatility and potential biological interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities including:
- Antimicrobial : Similar pyrazole derivatives have shown efficacy against various microbial strains.
- Anticancer : The compound has potential applications in oncology, particularly as an androgen receptor modulator, which is crucial in prostate cancer treatment.
- Anti-inflammatory : Pyrazole derivatives are known for their anti-inflammatory properties, which may extend to this compound as well.
The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance, studies have shown that pyrazole derivatives can act as inhibitors of certain enzymes or receptors involved in disease processes. The presence of the chloroethyl and chloromethyl groups may enhance the binding affinity to these targets, leading to increased biological activity.
Anticancer Activity
A study focusing on pyrazole derivatives demonstrated that compounds with similar structures could effectively inhibit the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists. The findings suggest that This compound may possess similar properties due to its structural characteristics .
Antimicrobial Studies
Another research effort evaluated the antimicrobial properties of various pyrazole compounds. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of This compound could confer similar antimicrobial effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine | Contains chloromethyl and isopropyl groups | Antimicrobial activity |
| 5-chloromethyl-2-(1H-pyrazol-1-yl)pyridine | Similar chloromethyl substitution | Potential antioxidant properties |
| 4-chloropyridine derivatives | Lacks pyrazole but has similar halogenation | Diverse biological activities |
The presence of both chloro groups and the specific arrangement of the pyridine and pyrazole rings in This compound distinguishes it from related compounds, potentially enhancing its reactivity and biological profile .
Eigenschaften
IUPAC Name |
2-[1-(2-chloroethyl)-5-(chloromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIRTIFYUWCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















